molecular formula C10H15NO B1602243 1-(3-Methoxyphenyl)-N-methylethanamine CAS No. 438245-97-7

1-(3-Methoxyphenyl)-N-methylethanamine

Cat. No. B1602243
CAS RN: 438245-97-7
M. Wt: 165.23 g/mol
InChI Key: QZEPBVRIPQSJDG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-N-methylethanamine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE has gained popularity in the scientific research community due to its unique pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Chemical Structure and Properties

“1-(3-Methoxyphenyl)-N-methylethanamine” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.1745 . The IUPAC Standard InChIKey for this compound is BAYUSCHCCGXLAY-UHFFFAOYSA-N . This information is crucial for researchers in understanding the compound’s structure and predicting its reactivity with other substances.

Biocatalytic Synthesis

An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine . This process is significant in the field of green chemistry, as it allows for the production of the compound under mild reaction conditions and environmentally friendly solvents .

Intermediate in Drug Synthesis

(S)-1-(3-methoxyphenyl)ethylamine is a valuable intermediate for the synthesis of rivastigmine , a highly potent drug for the treatment of early-stage Alzheimer’s disease . This highlights the compound’s importance in pharmaceutical research and drug development.

Crystallization Studies

The compound is also used in crystallization studies . Understanding the crystallization behavior of this compound can help in optimizing its production and purification processes.

Enantioselective Synthesis

The compound is used in enantioselective synthesis . This is a type of synthesis that results in a preferential formation of one enantiomer over the other, which is crucial in the production of pharmaceuticals and agrochemicals.

Process Intensification

The compound is involved in process intensification studies . This involves the development of innovative equipment technologies and techniques that can lead to significant improvements in chemical manufacturing processes in terms of efficiency and sustainability.

properties

IUPAC Name

1-(3-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEPBVRIPQSJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564865
Record name 1-(3-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-N-methylethanamine

CAS RN

438245-97-7
Record name 1-(3-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Titanium(IV) isopropoxide (130 ml) was added to a methanolic methylamine solution (125 ml, 8M) followed by the addition of 3-methoxybenzophenone (50 g). The reaction mixture was stirred at room temperature for 5 hours, after which sodium borohydride (12 g) was carefully added at 0-5° C. The mixture was stirred at room temperature for 2 hours, after which water (60 ml) was added. The inorganic precipitate was filtered off and the filtrate concentrated to dryness. The residue was partitioned between ethyl acetate (400 ml) and aqueous hydrochloric acid (2M, 400 ml). The aqueous phase was made alkaline (pH 11-12) and extracted with dichloromethane (2×300 ml). The organic phase was dried and concentrated to dryness, leaving 1-(3-methoxyphenyl)-N-methylethylamine (43.4 g) as a viscous oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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